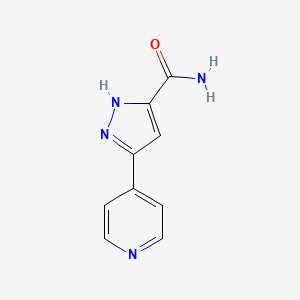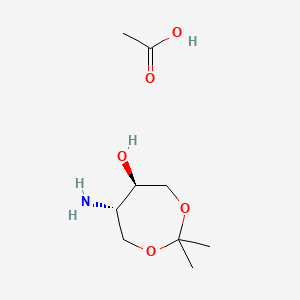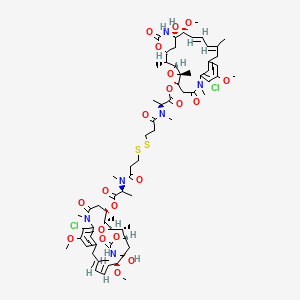
DM1 Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DM1 Dimer, also known as mertansine, is a thiol-containing maytansinoid. It is a derivative of maytansine, a potent microtubule inhibitor. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. These conjugates combine the specificity of monoclonal antibodies with the cytotoxicity of this compound, allowing for targeted delivery of the drug to cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DM1 Dimer involves several steps. One common method includes the deacetylation of maytansine to produce N2’-deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine (DM1). This compound is then subjected to an oxidation reaction in the presence of an amide solvent or a mixed solvent of amide and water to form the this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale oxidation reactions. The process is optimized for high yield and low cost. The use of specific solvents and reaction conditions ensures the efficient production of this compound with minimal impurities .
化学反応の分析
Types of Reactions: DM1 Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its incorporation into antibody-drug conjugates.
Common Reagents and Conditions:
Reduction: this compound can be reduced back to its monomeric form using reducing agents like dithiothreitol.
Substitution: The thiol group in this compound can undergo substitution reactions to form various derivatives.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in the synthesis of antibody-drug conjugates .
科学的研究の応用
DM1 Dimer has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives with different properties .
Biology: In biological research, this compound is used to study the mechanisms of microtubule inhibition and cell division. It serves as a tool to investigate the effects of microtubule inhibitors on cellular processes .
Medicine: In medicine, this compound is a key component of antibody-drug conjugates used in cancer therapy. These conjugates target specific cancer cells, delivering the cytotoxic this compound directly to the tumor, thereby minimizing damage to healthy cells .
Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies. Its incorporation into antibody-drug conjugates has revolutionized cancer treatment by providing a more effective and less toxic alternative to traditional chemotherapy .
作用機序
DM1 Dimer exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of microtubules. This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis .
Molecular Targets and Pathways: The primary molecular target of this compound is tubulin. By binding to tubulin, this compound disrupts the microtubule network, which is essential for cell division. This disruption activates apoptotic pathways, leading to programmed cell death .
類似化合物との比較
Vinblastine: Like DM1 Dimer, vinblastine inhibits microtubule assembly. it binds to a different site on tubulin and has a different chemical structure.
Paclitaxel: Paclitaxel stabilizes microtubules, preventing their depolymerization.
Uniqueness: this compound’s uniqueness lies in its incorporation into antibody-drug conjugates. This targeted delivery system allows for the selective destruction of cancer cells, reducing the side effects associated with traditional chemotherapy .
特性
分子式 |
C70H94Cl2N6O20S2 |
|---|---|
分子量 |
1474.6 g/mol |
IUPAC名 |
[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C70H94Cl2N6O20S2/c1-37-19-17-21-51(91-15)69(87)35-49(93-65(85)73-69)39(3)61-67(7,97-61)53(33-57(81)77(11)45-29-43(27-37)31-47(89-13)59(45)71)95-63(83)41(5)75(9)55(79)23-25-99-100-26-24-56(80)76(10)42(6)64(84)96-54-34-58(82)78(12)46-30-44(32-48(90-14)60(46)72)28-38(2)20-18-22-52(92-16)70(88)36-50(94-66(86)74-70)40(4)62-68(54,8)98-62/h17-22,29-32,39-42,49-54,61-62,87-88H,23-28,33-36H2,1-16H3,(H,73,85)(H,74,86)/b21-17+,22-18+,37-19+,38-20+/t39-,40-,41+,42+,49+,50+,51-,52-,53+,54+,61-,62-,67+,68+,69+,70+/m1/s1 |
InChIキー |
RIQRXIUWYVMFRR-HBEOAMHWSA-N |
異性体SMILES |
C[C@H]1[C@H]2O[C@]2([C@H](CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@@]4(NC(=O)O[C@H]1C4)O)OC)/C)OC)Cl)C)OC(=O)[C@@H](N(C(=O)CCSSCCC(=O)N([C@H](C(=O)O[C@@H]5[C@@]6(O[C@@H]6[C@@H]([C@H]7OC(=O)N[C@](C7)([C@@H](/C=C/C=C(/CC8=CC(=C(C(=C8)OC)Cl)N(C(=O)C5)C)\C)OC)O)C)C)C)C)C)C)C |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


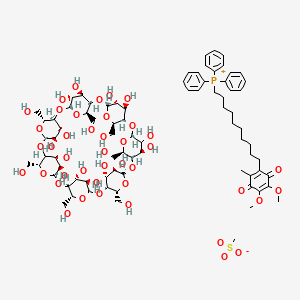
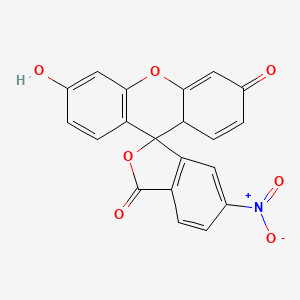

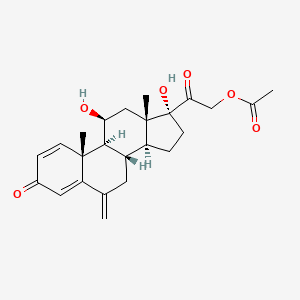

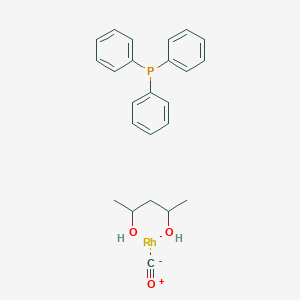
![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13403420.png)

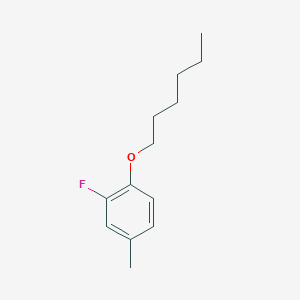
![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)
